Thalidomide-NH-PEG2-C2-NH-Boc
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Overview
Description
Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of dBRD9, a selective BRD9 probe PROTAC degrader for the study of BAF complex biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG2-C2-NH-Boc involves the conjugation of a Thalidomide-based cereblon ligand with a PEG linker. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reaction conditions to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The compound is stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-PEG2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the PEG linker.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in the field of targeted protein degradation .
Scientific Research Applications
Thalidomide-NH-PEG2-C2-NH-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs (proteolysis-targeting chimeras) and other chemical probes.
Biology: Employed in the study of protein degradation pathways and the role of cereblon in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents through targeted protein degradation
Mechanism of Action
Thalidomide-NH-PEG2-C2-NH-Boc exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the compound’s solubility and stability, allowing for efficient targeting and degradation of specific proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-PEG2-COOH: A functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group, used for rapid conjugation with linkers containing active leaving groups.
Thalidomide-NH-PEG2-C2-NH-Boc: Contains a cereblon ligand, an amine, alkylC2, PEG linker, and a terminal tert-butyloxycarbonyl.
Uniqueness
This compound is unique due to its specific combination of a Thalidomide-based cereblon ligand and a PEG linker, which provides enhanced solubility and stability. This makes it particularly effective for use in the synthesis of selective BRD9 probe PROTAC degraders, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKYFTVZVHRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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